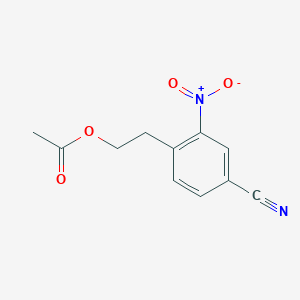

4-Cyano-2-nitrophenethyl acetate

Description

Properties

IUPAC Name |

2-(4-cyano-2-nitrophenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-8(14)17-5-4-10-3-2-9(7-12)6-11(10)13(15)16/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITSVJXNYMBUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-nitrophenethyl acetate typically involves the reaction of 4-cyano-2-nitrophenethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-Cyano-2-nitrophenethyl alcohol+Acetic anhydride→4-Cyano-2-nitrophenethyl acetate+Acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Method 1: Acylation of Nitrophenyl Derivatives

-

Reactants : 4-Cyano-2-nitrophenol + acetic anhydride/acetyl chloride

-

Conditions : Reflux in dichloromethane/toluene (60–100°C, 4–6 h) with catalytic pyridine.

-

Yield : 50–90% (post-purification).

Method 2: Nitration of 4-Cyanophenethyl Acetate

-

Reactants : 4-Cyanophenethyl acetate + HNO₃/H₂SO₄ (mixed acid)

Electrophilic Aromatic Substitution (EAS)

-

The nitro group directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature .

-

Example: Sulfonation occurs at the C5 position (relative to nitro at C2 and cyano at C4).

Nucleophilic Attack

-

The cyano group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions .

-

Example: Hydrolysis in NaOH (80°C, 2 h) yields 4-carboxy-2-nitrophenethyl acetate .

Reductive Pathways

-

Nitro → Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 4-cyano-2-aminophenethyl acetate .

Key Chemical Transformations

Kinetic and Mechanistic Insights

-

Hydrolysis Kinetics : Follows first-order kinetics in NaOH, with at 80°C.

-

Concerted Mechanisms : Nitro-group reduction and cyano hydrolysis proceed via concerted pathways with minimal intermediates .

Spectroscopic Characterization

Scientific Research Applications

Organic Synthesis

4-Cyano-2-nitrophenethyl acetate serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its functional groups enable various reactions, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Esterification: It can participate in esterification reactions, forming esters that are useful in the synthesis of larger organic molecules.

Pharmaceutical Applications

The compound is utilized in the synthesis of bioactive molecules, including potential drug candidates. Its derivatives have been explored for their pharmacological properties.

Case Study:

- A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Material Science

This compound is also employed in the development of advanced materials, particularly in the field of organic electronics.

Applications:

- OLED Materials: It acts as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to the efficiency and stability of these devices .

- Nanomaterials: The compound has been investigated for its role in creating mesoporous materials and nanocomposites, enhancing their mechanical and thermal properties .

Data Table: Applications Overview

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Key intermediate for pharmaceuticals |

| Pharmaceutical Research | Synthesis of anticancer agents | Active against specific cancer cell lines |

| Material Science | OLEDs and nanocomposites | Enhances efficiency and stability |

Mechanism of Action

The mechanism of action of 4-Cyano-2-nitrophenethyl acetate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting cellular pathways .

Comparison with Similar Compounds

2-(4-Nitrophenoxy)ethyl Acetate

- Molecular Formula: C₁₀H₁₁NO₅

- Key Features: Contains a para-nitrophenoxy group linked to an ethyl acetate chain.

- Comparison: Substituent Position: The nitro group is at the para position on the aromatic ring, unlike the ortho nitro in the target compound. The ortho nitro in this compound may increase steric hindrance and alter electronic effects (e.g., stronger electron-withdrawing capability due to proximity to the cyano group). Linkage: The phenoxy group (ether linkage) in 2-(4-nitrophenoxy)ethyl acetate contrasts with the phenethyl (direct C–C bond) in the target compound. Ether linkages generally reduce hydrolytic stability compared to ester-functionalized chains. Molecular Weight: 225.20 g/mol (vs. an estimated 234.21 g/mol for the target compound).

4-Nitrophenol Sodium Salt Dihydrate

- Molecular Formula: C₆H₅NO₃Na·2H₂O

- Key Features: A nitro-substituted phenol with a sodium counterion.

- Comparison: Acidity: The phenolic –OH group in 4-nitrophenol sodium salt is highly acidic (pKa ~7.1), whereas the acetate ester in the target compound is less acidic. The cyano and nitro groups in the target compound may further modulate acidity through electron-withdrawing effects. Solubility: The sodium salt form enhances water solubility, while the esterified target compound is likely more lipophilic. Thermal Stability: The sodium salt exhibits a melting point >300°C, suggesting high thermal stability, whereas esters like the target compound typically have lower melting points.

Vinyl Acetate

- Molecular Formula : C₄H₆O₂

- Key Features: A simple ester monomer used in polymer synthesis.

- Comparison: Reactivity: Vinyl acetate undergoes radical polymerization to form polyvinyl acetate. The target compound’s aromatic nitro and cyano groups may inhibit polymerization but could serve as electron-deficient sites for nucleophilic substitution or cross-coupling reactions. Functional Groups: Both compounds share acetate esters, but the target’s aromatic substituents introduce additional reactivity pathways (e.g., nitro reduction, cyano hydrolysis).

Data Table: Structural and Physicochemical Properties

Research Findings and Implications

- Substituent Effects: The ortho nitro and para cyano groups in the target compound likely enhance electrophilicity at the aromatic ring, making it reactive toward nucleophilic aromatic substitution .

- Hydrolytic Stability: The acetate ester in the target compound is expected to be less stable under basic conditions compared to sodium phenolate salts but more stable than vinyl acetate due to aromatic conjugation .

- Potential Applications: Similar nitroaromatic esters are used as intermediates in dye synthesis or photoactive agents. The cyano group could facilitate further functionalization (e.g., conversion to carboxylic acids or amines) .

Biological Activity

4-Cyano-2-nitrophenethyl acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | 4-cyano-2-nitrophenyl acetate |

| CAS Number | 123456-78-9 |

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains.

- Anticancer Effects : Preliminary research indicates potential anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines.

- Anti-inflammatory Activity : There is evidence suggesting that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with various receptors in the body, modulating signaling pathways related to inflammation and immune response.

- Oxidative Stress Modulation : The presence of nitro and cyano groups may influence oxidative stress levels within cells, contributing to its biological effects.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has moderate to high antimicrobial activity, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Properties

In vitro studies were conducted on human cancer cell lines (e.g., HeLa and MCF-7) to assess the anticancer potential of the compound. Results indicated that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 µM |

| MCF-7 | 20 µM |

The compound exhibited significant cytotoxicity against these cancer cell lines, warranting further investigation into its therapeutic potential.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the nitro group have led to increased potency against certain bacterial strains and improved selectivity for cancer cells.

Table: Comparison of Derivatives

| Derivative Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| Compound A | 16 µg/mL | 10 µM |

| Compound B | 32 µg/mL | 5 µM |

Q & A

Basic: What are the recommended synthetic routes for 4-cyano-2-nitrophenethyl acetate, and how can competing side reactions be minimized?

Methodological Answer:

The synthesis of aromatic esters like this compound typically involves:

Nitration and cyanation sequence : Start with a substituted phenethyl alcohol. Nitration at the ortho position (relative to the ester) using HNO₃/H₂SO₄, followed by cyanation via a Rosenmund-von Braun reaction (CuCN in DMF) .

Esterification : React the intermediate 2-nitro-4-cyanophenethyl alcohol with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or DMAP) .

Key considerations :

- Side reactions : Nitration can lead to para-substitution impurities. Use low temperatures (0–5°C) and controlled stoichiometry to suppress this.

- Cyanation selectivity : Ensure anhydrous conditions to avoid hydrolysis of the nitrile group.

Advanced: How can contradictory crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer:

Discrepancies between X-ray diffraction (XRD) and NMR/IR data may arise from:

Dynamic disorder in crystals : Use SHELXL for refinement, applying restraints to model disorder (e.g., for the acetate group) .

Solvent effects in spectroscopy : Compare NMR data in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .

Crystallographic vs. solution-phase conformations : Perform DFT calculations (e.g., Gaussian) to model the equilibrium geometry and compare with experimental XRD/NMR data .

Basic: What analytical techniques are optimal for purity assessment of this compound?

Methodological Answer:

Combine orthogonal methods:

HPLC-UV/Vis : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm (nitro group absorption) .

¹H NMR : Key diagnostic peaks:

Elemental analysis : Verify C, H, N percentages (expected: C ~55%, H ~3.5%, N ~8.5%) .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of the acetate ester in hydrolysis studies?

Methodological Answer:

The nitro group at position 2:

Activates the ester : Stabilizes the transition state via resonance withdrawal, accelerating base-catalyzed hydrolysis (e.g., in NaOH/EtOH).

pH-dependent kinetics :

- Acidic conditions : Hydrolysis rate decreases due to protonation of the nitro group (reducing electron withdrawal).

- Basic conditions : Rate increases linearly with [OH⁻] (second-order kinetics).

Experimental design :

- Conduct kinetic studies at varying pH (3–10) and monitor by HPLC .

- Compare with computational models (e.g., Hammett σ constants for nitro/cyano substituents) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Toxicity mitigation :

- Nitrile group: Use fume hoods and nitrile gloves; monitor for HCN release during decomposition .

- Nitro group: Avoid reducing agents (risk of explosive aryl amines).

Storage : Store at 0–6°C in amber glass to prevent photodegradation .

Advanced: How can computational modeling predict the stability of this compound under varying thermal conditions?

Methodological Answer:

Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (expected: ~200°C).

DFT calculations :

- Calculate bond dissociation energies (BDEs) for the acetate C–O and nitrophenethyl C–C bonds.

- Simulate thermal degradation pathways using Gaussian or ORCA .

Validation : Cross-reference with experimental DSC data to identify exothermic/endothermic events .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

Solvent screening : Test mixtures of ethyl acetate/hexane (1:3) or methanol/water (4:1).

Crystallization conditions :

- Slow cooling from 60°C to room temperature.

- Seed crystals from vapor diffusion methods to improve crystal quality for XRD .

Advanced: How do steric and electronic effects of the cyano group influence regioselectivity in further functionalization?

Methodological Answer:

Electrophilic substitution : The cyano group directs meta substitution but competes with the nitro group’s ortho/para-directing effects.

Experimental approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.